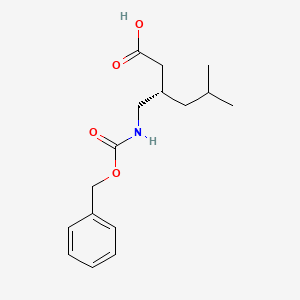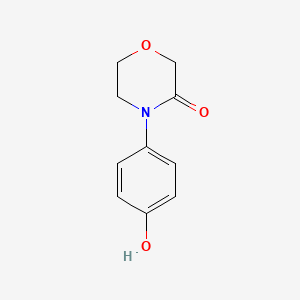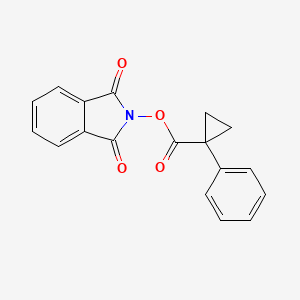
(S)-3-((((Benzyloxy)carbonyl)amino)methyl)-5-methylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-((((Benzyloxy)carbonyl)amino)methyl)-5-methylhexanoic acid is a complex organic compound with a specific stereochemistry, indicated by the (S)-configuration. This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a methylhexanoic acid backbone. It is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((((Benzyloxy)carbonyl)amino)methyl)-5-methylhexanoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the hexanoic acid backbone through a series of reactions including alkylation and oxidation. The final step usually involves the deprotection of the Cbz group under acidic conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
(S)-3-((((Benzyloxy)carbonyl)amino)methyl)-5-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
(S)-3-((((Benzyloxy)carbonyl)amino)methyl)-5-methylhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-((((Benzyloxy)carbonyl)amino)methyl)-5-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with its target without undergoing unwanted side reactions. The pathways involved in its mechanism of action often include the formation of covalent bonds with the target molecule, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
- 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid
- N-Boc protected amines
- N-Cbz protected amines
Uniqueness
(S)-3-((((Benzyloxy)carbonyl)amino)methyl)-5-methylhexanoic acid is unique due to its specific stereochemistry and the presence of both a benzyloxycarbonyl group and a methylhexanoic acid backbone. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various research applications .
Properties
Molecular Formula |
C16H23NO4 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
(3S)-5-methyl-3-(phenylmethoxycarbonylaminomethyl)hexanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-12(2)8-14(9-15(18)19)10-17-16(20)21-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,17,20)(H,18,19)/t14-/m0/s1 |
InChI Key |
JJALVQQKHMZVLW-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)CNC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid](/img/structure/B13576681.png)

![2-[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13576692.png)


![[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronicacid](/img/structure/B13576710.png)

